2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N'~1~-[2-(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE
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Overview
Description
2-[(4-Hydroxy-5,6-dimethyl-2-pyrimidinyl)sulfanyl]-N’~1~-[2-(4-methoxyphenyl)acetyl]acetohydrazide is a complex organic compound with a molecular formula of C17H20N4O4S. This compound features a pyrimidine ring substituted with hydroxy and dimethyl groups, a sulfanyl linkage, and an acetohydrazide moiety. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-5,6-dimethyl-2-pyrimidinyl)sulfanyl]-N’~1~-[2-(4-methoxyphenyl)acetyl]acetohydrazide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the pyrimidine derivative.
Acetohydrazide Formation: The acetohydrazide moiety is formed by reacting hydrazine with an acyl chloride or ester derivative.
Final Coupling: The final step involves coupling the pyrimidine-sulfanyl intermediate with the acetohydrazide derivative under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxy-5,6-dimethyl-2-pyrimidinyl)sulfanyl]-N’~1~-[2-(4-methoxyphenyl)acetyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the acetohydrazide moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(4-Hydroxy-5,6-dimethyl-2-pyrimidinyl)sulfanyl]-N’~1~-[2-(4-methoxyphenyl)acetyl]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxy-5,6-dimethyl-2-pyrimidinyl)sulfanyl]-N’~1~-[2-(4-methoxyphenyl)acetyl]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA to affect gene expression
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]ethanone
- N-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
Uniqueness
2-[(4-Hydroxy-5,6-dimethyl-2-pyrimidinyl)sulfanyl]-N’~1~-[2-(4-methoxyphenyl)acetyl]acetohydrazide is unique due to its specific substitution pattern
Properties
IUPAC Name |
N'-[2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]-2-(4-methoxyphenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-10-11(2)18-17(19-16(10)24)26-9-15(23)21-20-14(22)8-12-4-6-13(25-3)7-5-12/h4-7H,8-9H2,1-3H3,(H,20,22)(H,21,23)(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZHAPQTVUBAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)NNC(=O)CC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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